3-Fluoro-4-(trifluoromethyl)benzoyl fluoride
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Overview
Description
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F4O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with both a fluoro and a trifluoromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of 3-Fluoro-4-(trifluoromethyl)benzoic acid. One common method is the reaction of 3-Fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt to yield the desired benzoyl fluoride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Hydrolysis: This reaction is usually performed with water or aqueous acid under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it valuable for creating complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex structures .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both fluoro and trifluoromethyl groups, which significantly enhance its reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZLHBOKMJVVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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